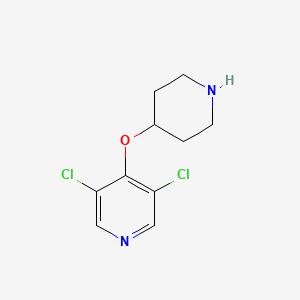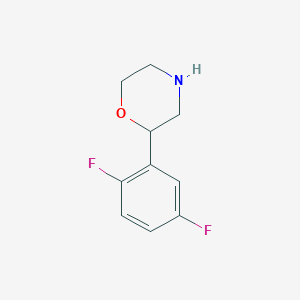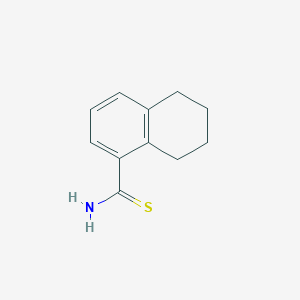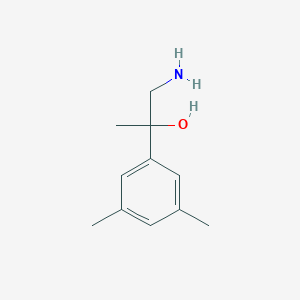
1-(3-Chloro-2,4-difluoro-phenyl)-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2,4-difluoro-phenyl)-ethylamine is an organic compound characterized by the presence of a chloro group and two fluoro groups attached to a phenyl ring, with an ethylamine substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2,4-difluoro-phenyl)-ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-2,4-difluoro-benzene.
Nucleophilic Substitution: The benzene derivative undergoes nucleophilic substitution with ethylamine under controlled conditions. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, either batch or continuous processes can be employed.
Catalysts and Reagents: The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency.
Optimization: Reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloro-2,4-difluoro-phenyl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions include imines, nitriles, reduced amines, and various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3-Chloro-2,4-difluoro-phenyl)-ethylamine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-2,4-difluoro-phenyl)-ethylamine involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways: It may influence signaling pathways related to neurotransmission or cellular metabolism.
Binding: The presence of chloro and fluoro groups enhances binding affinity and specificity towards target molecules.
Comparación Con Compuestos Similares
1-(3-Chloro-2,4-difluoro-phenyl)-methanamine: Similar structure but with a methanamine group instead of ethylamine.
1-(3-Chloro-2,4-difluoro-phenyl)-propanamine: Contains a propanamine group, leading to different chemical properties.
Uniqueness: 1-(3-Chloro-2,4-difluoro-phenyl)-ethylamine is unique due to its specific combination of chloro and fluoro groups, which confer distinct reactivity and binding characteristics compared to its analogs.
Propiedades
Fórmula molecular |
C8H8ClF2N |
|---|---|
Peso molecular |
191.60 g/mol |
Nombre IUPAC |
1-(3-chloro-2,4-difluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8ClF2N/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-4H,12H2,1H3 |
Clave InChI |
LNWBYMRPZAPHLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C(=C(C=C1)F)Cl)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13595625.png)
![(4AR,7aS)-hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid](/img/structure/B13595633.png)




![Tert-butyl N-[(1R,4R)-4-(benzyloxycarbonylamino)cyclopent-2-EN-1-YL]carbamate](/img/structure/B13595659.png)





